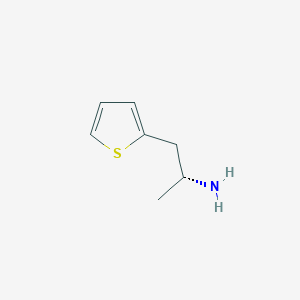![molecular formula C20H22N4O2S B15052716 2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. This compound features a thieno[3,2-C]pyridine core, which is known for its electronic properties and ability to participate in various chemical reactions.
Méthodes De Préparation
The synthesis of 2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Thieno[3,2-C]pyridine Core: This step involves the cyclization of suitable precursors under specific conditions to form the thieno[3,2-C]pyridine ring system.
Introduction of the Piperidin-3-ylamino Group: This step involves the coupling of the thieno[3,2-C]pyridine core with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.
Attachment of the 3-Methoxyphenyl Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides and bases.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific biological targets.
Materials Science: The electronic properties of the thieno[3,2-C]pyridine core make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide can be compared with other similar compounds, such as:
Thieno[3,2-C]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine Derivatives: Compounds with a piperidine moiety may have similar pharmacological activities but differ in their overall structure and target specificity.
Methoxyphenyl Derivatives: These compounds contain the methoxyphenyl group and may exhibit similar electronic properties but differ in their core structures.
The uniqueness of this compound lies in its combination of these structural elements, resulting in distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H22N4O2S |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-4-[[(3S)-piperidin-3-yl]amino]thieno[3,2-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C20H22N4O2S/c1-26-14-6-2-4-12(8-14)17-9-15-18(27-17)16(19(21)25)11-23-20(15)24-13-5-3-7-22-10-13/h2,4,6,8-9,11,13,22H,3,5,7,10H2,1H3,(H2,21,25)(H,23,24)/t13-/m0/s1 |
Clé InChI |
CKZUUPZMLCZYML-ZDUSSCGKSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=CN=C3N[C@H]4CCCNC4)C(=O)N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=CN=C3NC4CCCNC4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


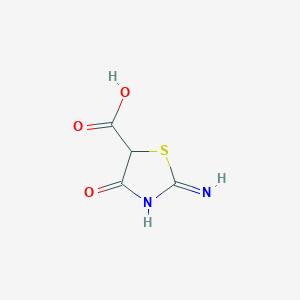
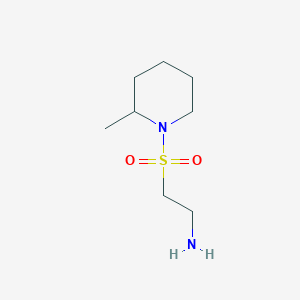
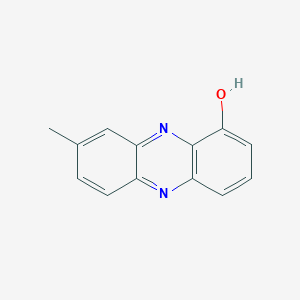
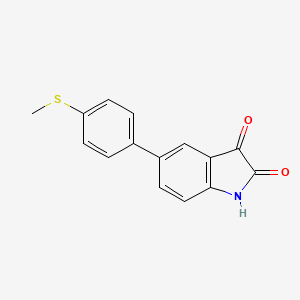
![3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052656.png)
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)
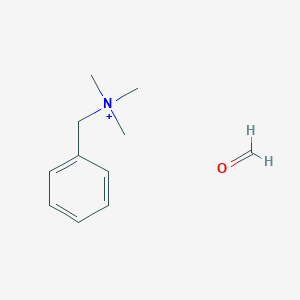
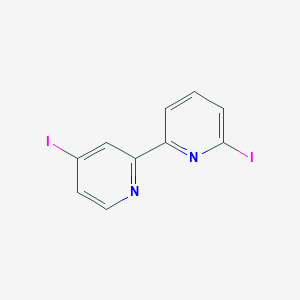
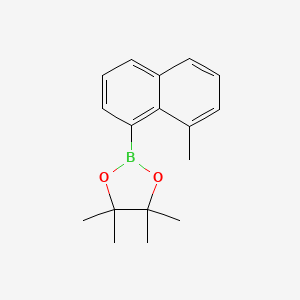
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
